molecular formula C9H13ClN2O B15069672 3-Chloro-5-(pentan-2-yloxy)pyridazine CAS No. 1346691-21-1

3-Chloro-5-(pentan-2-yloxy)pyridazine

Cat. No.: B15069672
CAS No.: 1346691-21-1
M. Wt: 200.66 g/mol
InChI Key: KUWCLSJTMJSJFC-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentan-2-yloxy)pyridazine is a chemical compound with the molecular formula C9H13ClN2O It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentan-2-yloxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-pentanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The general reaction scheme is as follows:

3-chloropyridazine+2-pentanolbase, refluxThis compound\text{3-chloropyridazine} + \text{2-pentanol} \xrightarrow{\text{base, reflux}} \text{this compound} 3-chloropyridazine+2-pentanolbase, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentan-2-yloxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pyridazine ring or the alkoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino-pyridazine derivative, while oxidation could produce a pyridazine with hydroxyl or carbonyl functionalities.

Scientific Research Applications

3-Chloro-5-(pentan-2-yloxy)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentan-2-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(methoxy)pyridazine
  • 3-Chloro-5-(ethoxy)pyridazine
  • 3-Chloro-5-(butoxy)pyridazine

Uniqueness

Compared to its analogs, 3-Chloro-5-(pentan-2-yloxy)pyridazine has a longer alkoxy chain, which may influence its solubility, reactivity, and biological activity. The presence of the pentan-2-yloxy group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

1346691-21-1

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-pentan-2-yloxypyridazine

InChI

InChI=1S/C9H13ClN2O/c1-3-4-7(2)13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3

InChI Key

KUWCLSJTMJSJFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC(=NN=C1)Cl

Origin of Product

United States

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